4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide 4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
Brand Name: Vulcanchem
CAS No.: 1105202-62-7
VCID: VC4253324
InChI: InChI=1S/C24H22N6O3/c1-14-4-2-3-5-19(14)30-22-18(12-26-30)21(15-6-7-15)28-29(24(22)33)13-20(31)27-17-10-8-16(9-11-17)23(25)32/h2-5,8-12,15H,6-7,13H2,1H3,(H2,25,32)(H,27,31)
SMILES: CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5CC5
Molecular Formula: C24H22N6O3
Molecular Weight: 442.479

4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

CAS No.: 1105202-62-7

Cat. No.: VC4253324

Molecular Formula: C24H22N6O3

Molecular Weight: 442.479

* For research use only. Not for human or veterinary use.

4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide - 1105202-62-7

Specification

CAS No. 1105202-62-7
Molecular Formula C24H22N6O3
Molecular Weight 442.479
IUPAC Name 4-[[2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Standard InChI InChI=1S/C24H22N6O3/c1-14-4-2-3-5-19(14)30-22-18(12-26-30)21(15-6-7-15)28-29(24(22)33)13-20(31)27-17-10-8-16(9-11-17)23(25)32/h2-5,8-12,15H,6-7,13H2,1H3,(H2,25,32)(H,27,31)
Standard InChI Key VXTLDEIEVXGQHT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5CC5

Introduction

The compound 4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a heterocyclic organic molecule featuring a pyrazolo[3,4-d]pyridazine scaffold. This structure is significant in pharmaceutical research due to its potential biological activities, particularly as a kinase inhibitor. The compound's design incorporates functional groups that enhance its binding affinity to biological targets, making it a promising candidate for therapeutic applications.

Target of Action

The compound is designed to inhibit kinases by mimicking the adenine ring of ATP. This allows it to bind effectively to the hinge region of kinase active sites.

Biochemical Pathways

  • mTOR Pathway: The compound likely disrupts the mTOR signaling pathway, which regulates cell growth and proliferation.

  • Apoptosis Induction: It may enhance pro-apoptotic protein expression (e.g., caspases) while suppressing anti-apoptotic proteins like Bcl-2.

Result of Action

By inhibiting kinase activity, the compound can reduce cell growth and division, making it a potential anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents:

  • Formation of the pyrazolo[3,4-d]pyridazine core.

  • Addition of the cyclopropyl group and o-tolyl substituent.

  • Coupling with benzamide derivatives to introduce the acetamido-benzamide moiety.

Characterization Techniques

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

  • Mass Spectrometry (MS): Determines molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups.

  • Elemental Analysis: Validates molecular composition.

Kinase Inhibition

The compound's ability to inhibit kinases has been demonstrated in docking studies, where it binds effectively to ATP-binding sites.

Research Findings

StudyTargetIC₅₀ (µM)Effect
Kinase Inhibition AssayKinase Active SitesVariesDisrupts mTOR signaling pathway
Cytotoxicity on Cancer Cell LinesMCF-7~0.5–5Induces apoptosis

Potential Applications

  • Cancer Therapy: The compound's kinase inhibition properties make it suitable for treating cancers involving dysregulated kinase activity.

  • Anti-inflammatory Drugs: Its structural similarity to other anti-inflammatory agents suggests potential in this area.

  • Drug Development: The molecule serves as a lead compound for designing more potent derivatives.

Limitations and Future Directions

While promising, further research is needed to:

  • Optimize its pharmacokinetic properties (e.g., solubility, bioavailability).

  • Conduct extensive in vivo studies to confirm efficacy and safety.

  • Explore modifications to enhance selectivity towards specific kinases.

This detailed analysis highlights the significance of 4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide as a promising candidate in medicinal chemistry for therapeutic applications such as cancer treatment and inflammation management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator